Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone
Description
Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone is a benzofuran-derived compound featuring a phenyl methanone group at the 2-position of the benzofuran core and a phenylsulfanylmethyl substituent at the 3-position.
Properties
IUPAC Name |
phenyl-[3-(phenylsulfanylmethyl)-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2S/c23-21(16-9-3-1-4-10-16)22-19(15-25-17-11-5-2-6-12-17)18-13-7-8-14-20(18)24-22/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUGLFWRHVENHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone typically involves multi-step organic reactions. One common approach is the reaction of 3-[(phenylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated derivatives or other substituted benzofurans.
Scientific Research Applications
Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone, also known by its IUPAC name phenyl-[3-(phenylsulfanylmethyl)-1-benzofuran-2-yl]methanone, is a chemical compound with applications primarily focused on research and development . Its use is restricted to research and development under the supervision of technically qualified individuals .
Scientific Research Applications
This compound is investigated for its use in diverse scientific fields.
- Chemistry It serves as a building block in the synthesis of complex molecules and as a reagent in organic reactions.
- Biology The compound is studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored for potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
- Industry It is utilized in the production of specialty chemicals and materials with unique properties.
Hazard Identification
According to GHS (Globally Harmonized System) classifications in the United States, this compound is classified as :
- Skin irritation: Category 2
- Eye irritation: Category 2A
- Specific target organ toxicity: Single exposure, Category 3 (respiratory system)
The signal word is "Warning," and the hazard statements include :
Mechanism of Action
The mechanism by which Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfanyl group enhances the compound's binding affinity to certain receptors, while the benzofuran core structure contributes to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural Modifications and Molecular Features
The following compounds share the benzofuran-methanone scaffold but differ in substituents, which influence their properties:
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in CAS 338423-80-6 increases molecular weight (412.42 g/mol) and boiling point (538.1°C) due to enhanced van der Waals interactions . Amino Groups: The amino substituent in CAS 889997-15-3 introduces hydrogen-bonding capacity, which may improve aqueous solubility .
Biological Activity
Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone, also known as PBFM, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological properties, mechanisms of action, and implications for future research.
- Molecular Formula : C22H16O2S
- Molecular Weight : 344.43 g/mol
- CAS Number : 338424-50-3
PBFM belongs to the class of benzofuran ketones and exhibits a complex structure that contributes to its biological activity. The presence of the phenylsulfanyl group is particularly noteworthy as it may influence the compound's interactions with biological targets.
Anticancer Properties
PBFM has been investigated for its anticancer potential. Studies indicate that it may inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have demonstrated that PBFM exhibits significant cytotoxicity against human cancer cells, with IC50 values indicating effective dose-response relationships.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |
| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |
| MCF-7 (Breast Cancer) | 14.8 | Disruption of cell cycle progression |
These results suggest that PBFM may serve as a promising lead compound for the development of new anticancer therapies.
Antiviral Activity
In addition to its anticancer properties, PBFM has shown potential as an inhibitor of HIV replication. Research indicates that it can interfere with viral entry or replication mechanisms, although specific pathways remain to be fully elucidated.
The biological activity of PBFM is believed to stem from several mechanisms:
- Inhibition of Key Signaling Pathways : PBFM disrupts critical signaling pathways such as AKT and HIF-1, which are involved in cell survival and proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects.
- Binding Affinity Studies : Interaction studies reveal that PBFM binds effectively to various biological targets, enhancing its therapeutic potential.
Case Studies and Research Findings
A number of studies have highlighted the efficacy and safety profile of PBFM:
- In a study published in MDPI, PBFM was shown to significantly reduce tumor growth in murine models when administered at specific dosages, demonstrating its potential for in vivo applications .
- Another investigation focused on the structure-activity relationship (SAR) of benzofuran derivatives, revealing that modifications to the phenylsulfanyl group can enhance biological activity .
Future Directions
The promising results associated with PBFM's biological activity warrant further investigation:
- Clinical Trials : Future research should focus on clinical trials to evaluate the safety and efficacy of PBFM in humans.
- Mechanistic Studies : Detailed mechanistic studies are needed to fully understand how PBFM interacts with cellular targets.
- Formulation Development : Investigating optimal delivery methods and formulations could enhance bioavailability and therapeutic outcomes.
Q & A
Q. What are the key considerations in designing a synthetic route for Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone?
- Methodological Answer : The synthesis typically involves constructing the benzofuran core followed by functionalization with sulfanyl and phenyl groups. For example, a cascade [3,3]-sigmatropic rearrangement strategy (used in benzofuran derivatives) can be adapted to assemble the benzofuran ring . Thiol-ene "click" chemistry or nucleophilic substitution may introduce the (phenylsulfanyl)methyl group. Catalyst selection (e.g., piperidine for condensation reactions) and solvent polarity optimization (e.g., anhydrous ethanol or THF) are critical for yield and purity . Purification via column chromatography or recrystallization should be validated using TLC and NMR monitoring.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography provides precise molecular geometry, as demonstrated in sulfonamide-indole derivatives .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies substituent positions and confirms regioselectivity.
- FT-IR verifies carbonyl (C=O) and sulfanyl (C-S) functional groups.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- DFT calculations (e.g., Gaussian 09) predict electronic properties like HOMO-LUMO gaps, aiding reactivity analysis .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition to reference drugs (e.g., staurosporine) .
- Cytotoxicity controls : Use normal cell lines (e.g., HEK-293) to assess selectivity.
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism for introducing the (phenylsulfanyl)methyl group?
- Methodological Answer :
- Molecular docking (AutoDock Vina) models ligand-receptor interactions, identifying favorable binding conformations.
- Molecular dynamics (MD) simulations (GROMACS) track sulfur-centered nucleophilic attack trajectories and transition states.
- QM/MM calculations (ORCA/AMBER) analyze energy barriers for thiolate anion formation and alkylation steps .
Q. What strategies resolve contradictions in catalytic efficiency between homogeneous and heterogeneous systems for benzofuran synthesis?
- Methodological Answer :
- Comparative kinetic studies : Monitor reaction rates under homogeneous (e.g., piperidine in ethanol) vs. heterogeneous (e.g., zeolite-supported catalysts) conditions .
- Surface analysis : Use SEM-EDS or XPS to characterize catalyst active sites and leaching effects.
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions.
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?
- Methodological Answer :
- Pharmacophore modeling (Schrödinger Phase) identifies critical moieties (e.g., benzofuran carbonyl, sulfanyl group) for ATP-binding pocket interactions.
- Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) and test against kinase panels (e.g., EGFR, VEGFR).
- Free-energy perturbation (FEP) : Predict binding affinity changes for designed analogs .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?
- Methodological Answer :
- PXRD distinguishes crystalline forms; DSC/TGA assesses thermal stability.
- Solubility studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF).
- In vitro permeability : Caco-2 cell monolayer assays correlate polymorphs with apparent permeability (Papp) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields for benzofuran derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading).
- Side-product analysis : Use LC-MS to identify byproducts (e.g., over-oxidation or dimerization).
- Cross-validate protocols : Reproduce literature methods with strict anhydrous/oxygen-free conditions .
Q. What mechanistic insights explain conflicting bioactivity results in similar sulfanyl-containing compounds?
- Methodological Answer :
- Metabolite profiling : Use LC-HRMS to detect in situ oxidation of sulfanyl to sulfoxide/sulfone derivatives, which may alter activity .
- Target deconvolution : CRISPR-Cas9 screens or proteomics (e.g., SILAC) identify off-target effects.
- Redox potential assays : Measure compound stability under assay conditions (e.g., glutathione-rich environments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
